Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate” is a complex organic compound. While there is limited information available specifically on this compound, it is related to the family of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory Agents
Thiophene derivatives, such as Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate, have been identified as potent anti-inflammatory agents. Their structural framework allows for the modulation of biological pathways involved in inflammation. For example, suprofen, which has a 2-substituted thiophene framework, is a well-known nonsteroidal anti-inflammatory drug .
Anesthetic Applications: Sodium Channel Blockers
In the field of anesthetics, certain thiophene derivatives are utilized as voltage-gated sodium channel blockers. Articaine, a thiophene derivative, is used as a dental anesthetic in Europe, indicating the potential for Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate to be applied in similar medical contexts .
Antimicrobial Properties
Thiophene compounds have shown significant antimicrobial properties, making them valuable in the development of new antibiotics and antiseptic agents. The structural diversity of thiophene allows for the targeting of various microbial pathways, enhancing their application in combating resistant strains .
Material Science: Organic Semiconductors
The thiophene ring is integral in the advancement of organic semiconductors. Its ability to conduct electricity while maintaining flexibility makes it ideal for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate could contribute to the development of advanced materials in electronics .
Cancer Research: Anticancer Agents
Thiophene derivatives are actively researched for their anticancer properties. They can interfere with cell proliferation and induce apoptosis in cancer cells. The incorporation of Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate into anticancer drug design could lead to novel treatments .
Cardiovascular Therapeutics: Anti-Atherosclerotic Agents
Research has indicated that thiophene derivatives can have anti-atherosclerotic effects, which is crucial in the treatment and prevention of cardiovascular diseases. These compounds may inhibit the formation of arterial plaques, thus reducing the risk of heart attacks and strokes .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways are affected .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
methyl 3-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-16(20)14-12(5-7-23-14)18-15(19)11-4-6-17-13(8-11)22-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZCOIZFUKPATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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